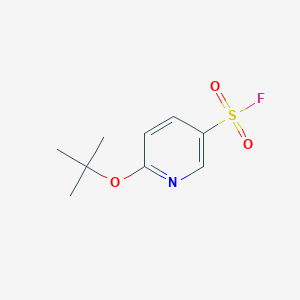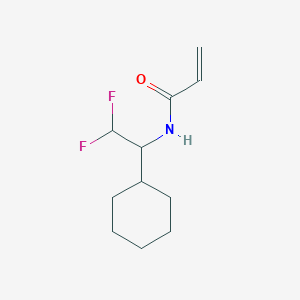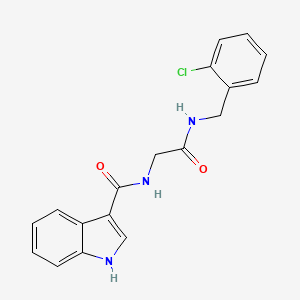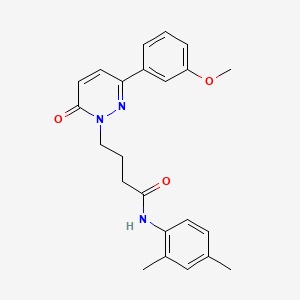
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C20H18ClFN2O3S and its molecular weight is 420.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antibacterial Activity
The compound belongs to a class of tetracyclic quinolones known for their potent antibacterial properties. A study by Taguchi et al. (1992) explored the synthesis of 8-substituted-9,1-(epoxymethano)-7-fluoro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids, which share structural similarities with the compound of interest. This research highlighted the significant antibacterial activity of these compounds against both Gram-positive and Gram-negative bacteria, emphasizing the potential of such structures in developing new antibacterial agents. The study found that the nature of the heteroatom substituted at the 8-position had minimal influence on antibacterial activity, while specific pyrrolidinyl derivatives showed the most potent activity (Taguchi et al., 1992).
Electrophilic Substitution and Structural Modifications
Cheeseman and Tuck (1967) investigated the electrophilic substitution reactions of pyrrolo[1,2-a]quinoxalines, which are structurally related to the compound . Their research demonstrated the smoothness of these reactions, with chlorination yielding primarily 1-chloro derivatives. Such studies are crucial for understanding the chemical behavior of these compounds and for exploring their potential modifications for various scientific applications (Cheeseman & Tuck, 1967).
Pro-apoptotic Effects in Cancer Cells
A more recent study by Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, showing pro-apoptotic effects in cancer cells. These compounds were evaluated for their in vitro anti-cancer activity, showing significant potential in inducing apoptosis in various cancer cell lines. Such research underlines the therapeutic potential of sulfonamide derivatives, including structures similar to the compound , in cancer treatment (Cumaoğlu et al., 2015).
Organic Synthesis and Oxidation Processes
Quinolinium fluorochromate (QFC) has been identified as an improved chromium(VI) oxidant for organic substrates, offering insights into the oxidation processes involving quinoline derivatives. Chaudhuri et al. (1994) discussed the synthesis and applications of QFC, which shares the quinoline core with the compound of interest, highlighting its utility in the oxidation of various organic compounds. This research is significant for understanding the chemical properties and reactivity of quinoline derivatives in organic synthesis (Chaudhuri et al., 1994).
Novel 5-HT6 Receptor Antagonists
Grychowska et al. (2016) designed and synthesized a novel class of 5-HT6 receptor antagonists based on the 1H-pyrrolo[3,2-c]quinoline core, which is related to the compound . These antagonists exhibited promising pharmacological properties for the treatment of cognitive deficits associated with dementia and Alzheimer's disease. The study emphasizes the potential of quinoline derivatives in developing procognitive agents, offering a new avenue for therapeutic intervention in cognitive disorders (Grychowska et al., 2016).
特性
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3S/c1-23-12-19(28(26,27)14-6-4-5-13(21)9-14)20(25)15-10-16(22)18(11-17(15)23)24-7-2-3-8-24/h4-6,9-12H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAYXGMRQDTNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-N-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B2527346.png)
![1-(2,4-Dimethylphenyl)-5-(2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2527350.png)



![3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B2527354.png)


![N-[4-(4-Fluorophenyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2527359.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2527360.png)


![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B2527367.png)

